Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Electrosynthesis and Electrochemical Applications
- Electrosynthesis of Imidazole Derivatives: Research conducted by Nasirizadeh et al. (2013) details the electrosynthesis of an imidazole derivative, specifically 4-(1H-benzo[d]imidazol-2-ylthio)-5-methylbenze-1,2-diol. This process involves constructing an imidazole derivative multi-wall carbon nanotube modified glassy carbon electrode (IMWCNT-GCE), which serves as an effective bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline. The study highlights the potential for electrochemically synthesized imidazole derivatives in analytical applications, suggesting a pathway for the utilization of "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" in similar electrochemical settings (Nasirizadeh et al., 2013).
Synthetic Pathways and Chemical Transformations
- Facile Route to Imidazoquinolines: A study by Iminov et al. (2008) explores the synthesis of imidazo[1,2-a]quinoline derivatives via a domino reaction, offering insights into the synthetic pathways that could be relevant for manipulating "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" for the development of novel compounds with potential pharmaceutical or material science applications (Iminov et al., 2008).
Catalytic Properties and Reactions
- N-Heterocyclic Carbenes in Transesterification: Research by Grasa et al. (2002) on N-heterocyclic carbenes (NHC) as catalysts in transesterification reactions between esters and alcohols could provide a foundational understanding for employing "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" in catalytic processes, especially in the context of organic synthesis and material chemistry (Grasa et al., 2002).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Derivatives: The synthesis and evaluation of new compounds for their antimicrobial and antioxidant activities, as explored by El-Kalyoubi et al. (2015) and Alp et al. (2015), underscore the potential of structurally related imidazole and benzimidazole derivatives in medicinal chemistry. This suggests avenues for the application of "Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" in the development of new therapeutic agents (El-Kalyoubi et al., 2015), (Alp et al., 2015).
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves the condensation of 6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine with methyl 2-bromoacetate followed by deprotection of the resulting intermediate.", "Starting Materials": [ "6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine", "Methyl 2-bromoacetate", "Sodium hydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: To a solution of 6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine (1.0 equiv) in dry methanol, add sodium hydride (1.2 equiv) and stir for 30 minutes at room temperature.", "Step 2: Add methyl 2-bromoacetate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with chloroform.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate." ] } | |
CAS RN |
899384-21-5 |
Molecular Formula |
C19H19N5O4 |
Molecular Weight |
381.392 |
IUPAC Name |
methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C19H19N5O4/c1-12-9-23-15-16(20-18(23)22(12)10-13-7-5-4-6-8-13)21(2)19(27)24(17(15)26)11-14(25)28-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
PPMDDPINFFRUAS-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C |
solubility |
not available |
Origin of Product |
United States |
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